6-amino-2-(2-fluorophenyl)-4H-chromen-4-one
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Overview
Description
6-amino-2-(2-fluorophenyl)-4H-chromen-4-one is a chemical compound belonging to the family of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of an amino group and a fluorophenyl group in its structure makes it a unique compound with specific properties and reactivity.
Mechanism of Action
Target of Action
It’s known that the chroman-4-one framework, to which this compound belongs, is a significant structural entity in a large class of medicinal compounds . These compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Chroman-4-one analogs have shown antiparasitic activity by targeting pteridine reductase-1 .
Result of Action
Similar compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(2-fluorophenyl)-4H-chromen-4-one typically involves the condensation of 2-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of an amine source. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(2-fluorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-4-one derivatives with different functional groups.
Scientific Research Applications
6-amino-2-(2-fluorophenyl)-4H-chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Pharmacology: Research on the pharmacokinetics and pharmacodynamics of the compound helps in understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and sensors.
Biology: Studies on its biological activity, including enzyme inhibition and receptor binding, provide insights into its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
6-amino-2-(2-fluorophenyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
6-Amino-2-(4-fluorophenyl)chromen-4-one: Similar structure but with a different position of the fluorine atom, leading to variations in biological activity and reactivity.
2-Phenyl-4H-chromen-4-one: Lacks the amino and fluorophenyl groups, resulting in different chemical and biological properties.
4H-Chromen-4-one derivatives: A broad class of compounds with diverse substituents, each exhibiting unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other chromen-4-one derivatives.
Properties
IUPAC Name |
6-amino-2-(2-fluorophenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-12-4-2-1-3-10(12)15-8-13(18)11-7-9(17)5-6-14(11)19-15/h1-8H,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBCRGUUSADFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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